4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
Overview
Description
4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic aromatic compound with the molecular formula C9H9N3O. It features an aniline moiety substituted with a 3-methyl-1,2,4-oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline typically involves the cyclization of amidoximes with nitriles. One common method includes the reaction of 4-aminobenzonitrile with tert-butylamidoxime in the presence of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts. The reaction is carried out in dimethylformamide (DMF) at ambient temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Conversion to amines or other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a building block for synthesizing bioactive molecules that target specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have shown affinity for metabotropic glutamate receptors, which are involved in neurological processes . The compound can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Comparison with Similar Compounds
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
- 4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline
- 4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]aniline dihydrochloride
Uniqueness: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing novel compounds with tailored biological activities .
Properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXBJYRWWOPAOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506539 | |
Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76635-31-9 | |
Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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